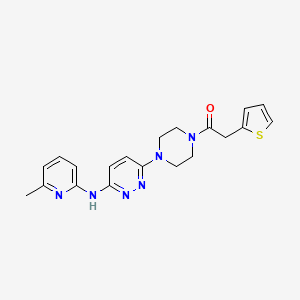

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Description

This compound is a heterocyclic molecule featuring a pyridazine core substituted with a 6-methylpyridin-2-ylamino group, a piperazine linker, and a thiophen-2-yl ethanone moiety.

Properties

IUPAC Name |

1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6OS/c1-15-4-2-6-17(21-15)22-18-7-8-19(24-23-18)25-9-11-26(12-10-25)20(27)14-16-5-3-13-28-16/h2-8,13H,9-12,14H2,1H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYITYFOHWVCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multi-step organic reactions. The process may include:

Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Attachment of the piperazine ring: This step often involves nucleophilic substitution reactions.

Incorporation of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of high-throughput screening techniques and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

Substitution: The compound can undergo various substitution reactions, especially at the piperazine and pyridazine rings.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the pyridazine ring may produce dihydropyridazine derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving heterocyclic compounds.

Medicine: Potential therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone would depend on its specific interactions with molecular targets. These could include:

Binding to enzymes or receptors: Modulating their activity.

Interacting with nucleic acids: Affecting gene expression or replication.

Participating in signaling pathways: Influencing cellular processes.

Comparison with Similar Compounds

MK45 (RTC6)

- Structure : 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one

- Key Differences: Replaces the pyridazine core with a pyridine ring. Substitutes the 6-methylpyridin-2-ylamino group with a chloro-trifluoromethylpyridine moiety. Features a longer alkyl chain (butan-1-one vs. ethanone).

- Synthesis : Achieved via coupling of 1-(5-(trifluoromethyl)pyridin-2-yl)piperazine with 4-(thiophen-2-yl)butyric acid using HOBt/TBTU, yielding a stable intermediate .

MK42 (RTC5)

- Structure : 4-(thiophen-3-yl)-1-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)butan-1-one

- Key Differences: Thiophen-3-yl vs. thiophen-2-yl substitution alters electronic properties and binding affinity. Retains the trifluoromethylpyridine group but lacks the pyridazine-amino linkage.

- Synthesis : Similar to MK45, with a 91% yield after purification via column chromatography .

Compound 21

- Structure: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

- Key Differences: Simplified scaffold with a methanone group directly linking thiophene and piperazine. Absence of pyridazine or pyridine rings.

- Relevance : Highlights the importance of the thiophene-piperazine interaction in ligand-receptor binding .

Key Observations :

Thiophene Position : Thiophen-2-yl derivatives (e.g., MK45) are more common in synthetic protocols than thiophen-3-yl variants, likely due to better stability and reactivity .

Substituent Effects: Trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, whereas amino-linked pyridazine groups (as in the target compound) may improve selectivity for nitrogen-rich binding pockets .

Yield Optimization : Coupling reactions using HOBt/TBTU (e.g., MK42 synthesis) consistently achieve high yields (>90%), suggesting robustness for piperazine-thiophene hybrids .

Biological Activity

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound belonging to the class of pyridazinone derivatives. These compounds are recognized for their diverse biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. This article delves into the biological activity of this specific compound, providing insights from various studies and research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is , with a molecular weight of approximately 354.458 g/mol. The compound's structure includes multiple heterocyclic rings that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 354.458 g/mol |

| CAS Number | 1021072-97-8 |

Anticancer Activity

Research indicates that pyridazinone derivatives exhibit significant anticancer effects. For instance, studies have shown that certain pyridazinones can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. One study reported that a related compound demonstrated a GI50 value of less than 2 µM against HL-60 leukemia cells, indicating potent cytotoxicity .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. A study highlighted the effectiveness of pyridazinone derivatives in combating bacterial and fungal infections, suggesting that modifications in the structure can enhance their efficacy .

Anti-inflammatory Effects

Pyridazinones have also been studied for their anti-inflammatory properties. In vivo assays have demonstrated that certain derivatives can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.

Antihypertensive Activity

Research on related pyridazinone compounds indicates their potential as antihypertensive agents. Specific derivatives have shown promise in lowering blood pressure in animal models, suggesting that structural modifications may enhance this effect .

Study on Anticancer Activity

In a comprehensive study, several pyridazinone derivatives were synthesized and tested for their anticancer activity against five human cancer cell lines: HeLa (cervical), SKBR3 (breast), HCT116 (colon), A375 (skin), and H1299 (lung). The results indicated varying degrees of cytotoxicity, with some compounds exhibiting significant growth inhibition .

Evaluation of Anti-inflammatory Properties

Another study evaluated the anti-inflammatory effects of pyridazinones using a carrageenan-induced paw edema model in rats. The most potent compounds showed comparable efficacy to standard treatments, highlighting their potential as therapeutic agents for inflammatory conditions .

Antimicrobial Activity Assessment

A series of new pyridine derivatives were synthesized and tested for antimicrobial activity. The results demonstrated that certain modifications in the chemical structure led to enhanced antibacterial and antifungal properties, indicating the importance of structural diversity in developing effective antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Condensation of 6-methylpyridin-2-amine with a pyridazine derivative under reflux in ethanol or DMF, catalyzed by Pd(OAc)₂ .

- Step 2: Piperazine coupling via nucleophilic substitution, requiring anhydrous conditions and a base like K₂CO₃ .

- Step 3: Thiophene-ethanone linkage using Mitsunobu or Ullmann coupling, optimized at 80–100°C .

Key Parameters for Optimization:

| Parameter | Ideal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields at controlled reflux |

| Catalyst | Pd(OAc)₂ or CuI | Reduces side reactions |

| Solvent | DMF or THF | Enhances solubility of intermediates |

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of the pyridazine and piperazine moieties. Coupling constants (e.g., J = 8.5 Hz for pyridazine protons) distinguish substitution patterns .

- HPLC-MS: Assess purity (>95%) and molecular ion peaks ([M+H]⁺) with C18 columns and acetonitrile/water mobile phases .

- X-ray Crystallography: Resolves stereochemical ambiguities in the thiophene-ethanone linkage .

Q. How should researchers design initial biological activity screening assays?

Methodological Answer:

- Target Selection: Prioritize kinases or GPCRs due to the piperazine-thiophene scaffold’s affinity for these targets .

- Assay Conditions:

- Use HEK293 or CHO cells for receptor-binding studies (IC₅₀ determination).

- Measure enzyme inhibition (e.g., COX-2) via fluorometric assays with λₑₓ = 340 nm .

- Controls: Include reference inhibitors (e.g., Celecoxib for COX-2) and solvent-only blanks .

Advanced Research Questions

Q. How can mechanistic contradictions in amide coupling or cyclization reactions be resolved?

Methodological Answer: Discrepancies in reaction pathways (e.g., competing N- vs. O-alkylation) require:

- Isotopic Labeling: Use ¹⁵N-labeled amines to track nucleophilic attack sites via LC-MS .

- Kinetic Studies: Monitor intermediates by quenching reactions at intervals (e.g., 0, 30, 60 min) and analyzing via TLC/HPLC .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict favored transition states for cyclization .

Q. What strategies address variability in biological activity data (e.g., inconsistent IC₅₀ values)?

Methodological Answer:

- Standardize Assay Protocols: Fix parameters like cell passage number, serum concentration, and incubation time .

- Metabolic Stability Testing: Use liver microsomes to identify cytochrome P450-mediated degradation, which may reduce apparent potency .

- Structural Analog Comparison: Test derivatives with modified thiophene or piperazine groups to isolate pharmacophore contributions .

Q. How can computational modeling predict target interactions and binding modes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3LN1) to simulate binding to kinase active sites. Key interactions include:

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

Q. What methodologies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core Modifications: Synthesize analogs with:

- Varied substituents on the pyridin-2-yl group (e.g., 6-ethyl vs. 6-methyl).

- Alternative heterocycles (e.g., furan replacing thiophene) .

- Bioisosteric Replacement: Replace the ethanone group with a sulfone or amide to evaluate potency changes .

- Data Analysis: Use SPSS or GraphPad Prism for multivariate regression of logP, polar surface area, and IC₅₀ values .

Q. How can solubility and formulation challenges be overcome for in vivo studies?

Methodological Answer:

- Co-solvent Systems: Use 10% DMSO + 30% PEG-400 in saline for intravenous administration .

- Nanoparticle Encapsulation: Prepare PLGA nanoparticles (150–200 nm) via emulsion-diffusion, achieving >80% encapsulation efficiency .

- Salt Formation: React with HCl or sodium citrate to improve aqueous solubility (>5 mg/mL at pH 7.4) .

Data Contradiction Analysis

Example: Conflicting reports on COX-2 inhibition (IC₅₀ = 0.2 μM vs. 1.5 μM) may arise from:

- Assay Variability: Fluorescence-based vs. ELISA methods differ in sensitivity .

- Impurity Interference: HPLC-MS analysis of test samples can identify byproducts (e.g., de-methylated analogs) that skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.